molecular formula C12H6Cl2N2O4S2 B12799843 (3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide CAS No. 20201-04-1

(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide

Cat. No.: B12799843
CAS No.: 20201-04-1
M. Wt: 377.2 g/mol
InChI Key: YTRIFDOUNIQSBZ-UHFFFAOYSA-N
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Description

(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, hydroxyl groups, and a dithio linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting with a chlorinated benzene derivative, nitration is performed to introduce nitro groups, followed by reduction to form amino groups.

    Diazotization and Coupling: The amino groups are then diazotized and coupled with another chlorinated phenol derivative to form the dithio linkage.

    Oxidation: The final step involves oxidation to introduce the hydroxy(oxido)amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, (3-Chloro-

Properties

CAS No.

20201-04-1

Molecular Formula

C12H6Cl2N2O4S2

Molecular Weight

377.2 g/mol

IUPAC Name

2-chloro-1-[(2-chloro-4-nitrophenyl)disulfanyl]-4-nitrobenzene

InChI

InChI=1S/C12H6Cl2N2O4S2/c13-9-5-7(15(17)18)1-3-11(9)21-22-12-4-2-8(16(19)20)6-10(12)14/h1-6H

InChI Key

YTRIFDOUNIQSBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SSC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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